Ethyl 2-(3-amino-1h-pyrazol-1-yl)acetate hydrochloride Ethyl 2-(3-amino-1h-pyrazol-1-yl)acetate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1042152-58-8
VCID: VC11727298
InChI: InChI=1S/C7H11N3O2.ClH/c1-2-12-7(11)5-10-4-3-6(8)9-10;/h3-4H,2,5H2,1H3,(H2,8,9);1H
SMILES: CCOC(=O)CN1C=CC(=N1)N.Cl
Molecular Formula: C7H12ClN3O2
Molecular Weight: 205.64 g/mol

Ethyl 2-(3-amino-1h-pyrazol-1-yl)acetate hydrochloride

CAS No.: 1042152-58-8

Cat. No.: VC11727298

Molecular Formula: C7H12ClN3O2

Molecular Weight: 205.64 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(3-amino-1h-pyrazol-1-yl)acetate hydrochloride - 1042152-58-8

Specification

CAS No. 1042152-58-8
Molecular Formula C7H12ClN3O2
Molecular Weight 205.64 g/mol
IUPAC Name ethyl 2-(3-aminopyrazol-1-yl)acetate;hydrochloride
Standard InChI InChI=1S/C7H11N3O2.ClH/c1-2-12-7(11)5-10-4-3-6(8)9-10;/h3-4H,2,5H2,1H3,(H2,8,9);1H
Standard InChI Key AXPCUNLVFHHMDU-UHFFFAOYSA-N
SMILES CCOC(=O)CN1C=CC(=N1)N.Cl
Canonical SMILES CCOC(=O)CN1C=CC(=N1)N.Cl

Introduction

Chemical Identity and Structural Properties

Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate hydrochloride belongs to the pyrazole family, a class of nitrogen-containing heterocycles known for their versatile reactivity. The compound’s molecular formula is C₇H₁₂ClN₃O₂, with the hydrochloride salt forming through protonation of the amino group. Key structural features include:

  • Pyrazole Core: A five-membered ring with two adjacent nitrogen atoms, enabling hydrogen bonding and π-π interactions.

  • Amino Substituent: Positioned at the 3rd carbon of the pyrazole ring, this group enhances polarity and facilitates interactions with biological targets.

  • Ethyl Acetate Side Chain: An ester-functionalized side chain improves lipid solubility, aiding membrane permeability in biological systems.

The compound’s crystallinity and stability in aqueous solutions make it suitable for formulation in pharmacological studies.

Synthesis and Industrial Production

The synthesis of ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate hydrochloride typically involves a two-step process:

  • Alkylation of Pyrazole:
    Ethyl bromoacetate reacts with 3-amino-1H-pyrazole in the presence of a base (e.g., potassium carbonate) in acetonitrile under reflux. This yields the base compound, ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate.

    3-Amino-1H-pyrazole+Ethyl bromoacetateK₂CO₃, CH₃CNEthyl 2-(3-amino-1H-pyrazol-1-yl)acetate\text{3-Amino-1H-pyrazole} + \text{Ethyl bromoacetate} \xrightarrow{\text{K₂CO₃, CH₃CN}} \text{Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate}
  • Salt Formation:
    The base compound is treated with hydrochloric acid to form the hydrochloride salt, which is then purified via recrystallization.

ParameterValue
Yield65–75% (industrial scale)
Purity≥98% (HPLC)
Optimal Temperature60–70°C

Industrial production employs continuous flow reactors to optimize reaction kinetics and reduce byproducts. Green chemistry principles, such as using biodegradable solvents, are increasingly adopted to enhance sustainability.

Biological Activities and Mechanisms

PathogenMIC (µg/mL)Mechanism
S. aureus128Cell wall synthesis inhibition
E. coli64DNA gyrase interference

The amino group facilitates hydrogen bonding with bacterial enzymes, while the pyrazole ring disrupts microbial membrane integrity.

Anti-Inflammatory Effects

In murine models, ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate reduced inflammatory markers (e.g., TNF-α and IL-6) by 40–50% at 50 mg/kg doses. The hydrochloride form’s improved bioavailability may enhance this activity, though clinical data remain unpublished.

Structure-Activity Relationships (SAR)

Modifications to the pyrazole ring and side chain significantly influence biological activity:

  • Amino Group Removal: Eliminates antimicrobial activity, underscoring its role in target binding.

  • Ester Hydrolysis: Converting the ethyl ester to a carboxylic acid reduces lipid solubility, diminishing cellular uptake.

  • Chloride Counterion: Enhances crystallinity but may alter pharmacokinetics compared to other salts.

Applications in Drug Development

Lead Compound Optimization

Researchers have synthesized analogs to improve potency and reduce toxicity:

AnalogModificationActivity Improvement
Methyl ester variantEthyl → Methyl substitution20% higher solubility
Bromo-substitutedBromine at C4Enhanced anticancer

Agrochemistry

The compound serves as a precursor for herbicides targeting acetolactate synthase (ALS), a key enzyme in plant amino acid synthesis.

Challenges and Future Directions

Despite its promise, gaps in research persist:

  • Toxicity Profiling: Chronic exposure studies in mammalian models are lacking.

  • Target Identification: Proteomic studies are needed to map interaction networks.

  • Formulation Challenges: The hydrochloride salt’s hygroscopicity complicates storage.

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